Acetyl-L-tyrosine methyl ester hydrate
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Overview
Description
Acetyl-L-tyrosine methyl ester hydrate is a derivative of the amino acid tyrosine. It is characterized by the presence of an acetyl group attached to the amino group of tyrosine and a methyl ester group attached to the carboxyl group. This compound is often used in biochemical research and has applications in various fields including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetyl-L-tyrosine methyl ester hydrate typically involves the acetylation of L-tyrosine followed by esterification. One common method involves reacting L-tyrosine with acetic anhydride to form N-acetyl-L-tyrosine. This intermediate is then esterified using methanol in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid to yield acetyl-L-tyrosine methyl ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar steps but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Acetyl-L-tyrosine methyl ester hydrate can undergo various chemical reactions including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acylation reactions often use acyl chlorides or anhydrides in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various acylated derivatives depending on the substituent used.
Scientific Research Applications
Acetyl-L-tyrosine methyl ester hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in protein modification and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of acetyl-L-tyrosine methyl ester hydrate involves its interaction with various molecular targets. The acetyl group can modify proteins and enzymes, affecting their activity and function. The methyl ester group can enhance the compound’s solubility and stability, facilitating its transport and uptake in biological systems .
Comparison with Similar Compounds
Similar Compounds
N-acetyl-L-tyrosine ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
L-tyrosine methyl ester: Lacks the acetyl group, making it less stable and less soluble.
N-acetyl-L-phenylalanine methyl ester: Similar acetyl and methyl ester groups but with a phenylalanine backbone instead of tyrosine.
Uniqueness
Acetyl-L-tyrosine methyl ester hydrate is unique due to its combination of acetyl and methyl ester groups, which confer enhanced stability, solubility, and reactivity compared to its analogs. This makes it particularly valuable in biochemical research and industrial applications .
Properties
IUPAC Name |
methyl 2-acetamido-3-(4-hydroxyphenyl)propanoate;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4.H2O/c1-8(14)13-11(12(16)17-2)7-9-3-5-10(15)6-4-9;/h3-6,11,15H,7H2,1-2H3,(H,13,14);1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFUTSKWMKEEKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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